molecular formula C10H9IO2 B3039640 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid CAS No. 124276-93-3

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3039640
CAS No.: 124276-93-3
M. Wt: 288.08 g/mol
InChI Key: SPKWYBISQDBMIA-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9IO2 It is characterized by the presence of an iodophenyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate iodophenyl precursor. One common method is the reaction of 2-iodophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as copper(I) iodide, to facilitate the cyclopropanation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylcyclopropane derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid
  • 1-(2-Chlorophenyl)cyclopropane-1-carboxylic acid
  • 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(2-Iodophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to different chemical behavior, making it a valuable compound for specific applications in synthesis and research .

Properties

IUPAC Name

1-(2-iodophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKWYBISQDBMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-phenyl-1-cyclopropanecarboxylic acid (2.00 g, 12.3 mmol), Pd(OAc)2 (0.138 g, 0.617 mmol), iodine (2.34 g, 9.24 mmol) and (diacetoxyiodo)benzene (2.97 g, 9.24 mmol) in DMF (10 mL) was stirred at 60° C. for 18 hours covered aluminium foil. Additional iodine (2.34 g, 9.24 mmol) and (diacetoxyiodo)benzene (2.97 g, 9.24 mmol) were added and stirring was continued at 60° C. for a further 8 hours. A final addition of iodine (2.34 g, 9.24 mmol) and (diacetoxyiodo)benzene (2.97 g, 9.24 mmol) was performed and stirring was continued at 60° C. for a further 16 hours. The resulting mixture was partitioned between EtOAc and water and the aqueous phase was extracted several times with EtOAc. The combined organic extracts were washed with a 10% aqueous solution of sodium metabisulfate (3×30 mL), 10% aqueous citric acid (2×30 mL), water, brine, dried (MgSO4), filtered and evaporated. The residue was purified using silica gel column chromatography (CombiFlash Rf, 80 g SiO2 Cartridge, 30-40% EtOAc in cyclohexane) to give the title compound I10 as a cream solid (3.11 g, 87%); 1H NMR (300 MHz, CDCl3) δ 7.88 (d, J=8.0 Hz, 1H), 7.28-7.35 (m 2H), 6.97-7.03 (m, 1H), 2.13 (brs, 2H), 1.30 (brs, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.138 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.34 g
Type
reactant
Reaction Step Three
Quantity
2.97 g
Type
reactant
Reaction Step Three
Quantity
2.34 g
Type
reactant
Reaction Step Four
Quantity
2.97 g
Type
reactant
Reaction Step Four
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid
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1-(2-Iodophenyl)cyclopropane-1-carboxylic acid
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1-(2-Iodophenyl)cyclopropane-1-carboxylic acid
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1-(2-Iodophenyl)cyclopropane-1-carboxylic acid
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1-(2-Iodophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
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1-(2-Iodophenyl)cyclopropane-1-carboxylic acid

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